1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one
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Overview
Description
1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one is a chemical compound with the molecular formula C14H18FN3O3 It is characterized by the presence of a butyryl group attached to a piperazine ring, which is further substituted with a 2-fluoro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 1-butyrylpiperazine with 2-fluoro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Substitution: The butyryl group can be replaced with other acyl groups through acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: 1-Butyryl-4-{2-amino-4-nitrophenyl}piperazine.
Reduction: 1-Butyryl-4-{2-fluoro-4-aminophenyl}piperazine.
Substitution: Various acyl-substituted piperazines.
Scientific Research Applications
1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyryl-4-{2-chloro-4-nitrophenyl}piperazine
- 1-Butyryl-4-{2-bromo-4-nitrophenyl}piperazine
- 1-Butyryl-4-{2-iodo-4-nitrophenyl}piperazine
Uniqueness
1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H18FN3O3 |
---|---|
Molecular Weight |
295.31g/mol |
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C14H18FN3O3/c1-2-3-14(19)17-8-6-16(7-9-17)13-5-4-11(18(20)21)10-12(13)15/h4-5,10H,2-3,6-9H2,1H3 |
InChI Key |
UNMFDEKJSKZOEA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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